N-(2,4-dimethoxyphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide
Overview
Description
N-(2,4-dimethoxyphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H23FN2O4 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.16418538 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Drug Development
Compounds with structural similarities to N-(2,4-dimethoxyphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide are often explored for their pharmacological potentials. For instance, novel compounds synthesized for anti-inflammatory and analgesic activities have been investigated, showing the role of chemical synthesis in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020) source.
Molecular Interactions
Research into molecular interactions of structurally related compounds provides insights into how such molecules might interact with biological receptors. A study on the molecular interaction of a cannabinoid receptor antagonist highlights the importance of understanding these interactions for drug design (Shim, Welsh, Cartier, Edwards, & Howlett, 2002) source.
Polymeric Materials Development
Compounds with ether and amide functional groups, similar to this compound, have been utilized in the synthesis of novel polymeric materials. These materials have applications in high-performance liquid chromatography (Toyo’oka, Ishibashi, Takeda, Nakashima, Akiyama, Uzu, & Imai, 1991) source and the development of aromatic polyamides for advanced material applications (Hsiao & Huang, 1997) source.
Antimicrobial Activity
Explorations into the antimicrobial activity of structurally related compounds, such as the study on fluoro-substituted sulphonamide benzothiazole, suggest potential applications of this compound in developing new antimicrobial agents (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010) source.
Neuropharmacological Applications
Research on fluorine-18-labeled compounds for neuropharmacological studies, including the development of 5-HT1A antagonists, underscores the potential use of related compounds in studying and treating neurological conditions (Lang, Jagoda, Schmall, Vuong, Adams, Nelson, Carson, & Eckelman, 1999) source.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c1-27-17-9-10-18(19(12-17)28-2)23-20(25)15-4-3-11-24(13-15)21(26)14-5-7-16(22)8-6-14/h5-10,12,15H,3-4,11,13H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOZIDDSGKEMLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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